![molecular formula C16H17N3O3S B2557431 (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2035023-28-8](/img/structure/B2557431.png)
(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine
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Description
(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have synthesized a variety of novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their potential as antibacterial agents. These compounds include pyran, pyridine, and pyridazine derivatives, showcasing the versatility of sulfonamido groups in medicinal chemistry for the development of new antibacterial solutions (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity
A significant focus has been on the antimicrobial activities of sulfone-linked bis heterocycles. Novel compounds combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles have been synthesized from E-styrylsulfonylacetic acid methyl ester and tested for their antimicrobial properties, with some showing pronounced activity (Padmavathi, Thriveni, Sudhakar Reddy, & Deepti, 2008).
Novel Synthesis Approaches
Researchers have also developed novel synthesis methodologies for creating pentathiepino-pyrrolo[1,2-a]pyrazine derivatives, utilizing alkynyl-substituted heterocyclic precursors and elemental sulfur. This illustrates the innovative approaches in synthesizing complex heterocyclic compounds with potential applications in various scientific fields (Zubair, Ghosh, & Schulzke, 2013).
properties
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-23(21,11-7-14-4-2-1-3-5-14)19-10-6-15(13-19)22-16-12-17-8-9-18-16/h1-5,7-9,11-12,15H,6,10,13H2/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTHBMBHVMCCRD-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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